molecular formula C16H17NO3 B12643257 N-(2,3,4-Trimethoxybenzylidene)aniline CAS No. 31434-97-6

N-(2,3,4-Trimethoxybenzylidene)aniline

Cat. No.: B12643257
CAS No.: 31434-97-6
M. Wt: 271.31 g/mol
InChI Key: OVYLXHZACDAJSQ-UHFFFAOYSA-N
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Description

N-(2,3,4-Trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to an aniline moiety, with three methoxy groups substituted at the 2, 3, and 4 positions of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3,4-Trimethoxybenzylidene)aniline can be synthesized through a condensation reaction between 2,3,4-trimethoxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and aniline in a suitable solvent, such as methanol or ethanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trimethoxybenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline and 2,3,4-trimethoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3,4-Trimethoxybenzylidene)aniline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the context of treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of methoxy groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups can enhance its solubility and potentially its interaction with biological targets.

Properties

CAS No.

31434-97-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-phenyl-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

OVYLXHZACDAJSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=NC2=CC=CC=C2)OC)OC

Origin of Product

United States

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